molecular formula C7H7BFNO4S B13562987 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide

6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide

Cat. No.: B13562987
M. Wt: 231.01 g/mol
InChI Key: LFOFIUZICYMFGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide typically involves the reaction of 6-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoxaborole derivatives .

Scientific Research Applications

6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antifungal and antibacterial properties, particularly in treating onychomycosis (fungal nail infection).

Mechanism of Action

The mechanism of action of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide involves inhibiting specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. By binding to the enzyme’s active site, the compound prevents the proper functioning of the enzyme, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide is unique due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a promising candidate for developing new antifungal and antibacterial agents .

Properties

Molecular Formula

C7H7BFNO4S

Molecular Weight

231.01 g/mol

IUPAC Name

6-fluoro-1-hydroxy-3H-2,1-benzoxaborole-5-sulfonamide

InChI

InChI=1S/C7H7BFNO4S/c9-6-2-5-4(3-14-8(5)11)1-7(6)15(10,12)13/h1-2,11H,3H2,(H2,10,12,13)

InChI Key

LFOFIUZICYMFGN-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)S(=O)(=O)N)F)O

Origin of Product

United States

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